![molecular formula C17H14BrN3O2 B2525224 N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1110979-59-3](/img/structure/B2525224.png)
N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H14BrN3O2 and its molecular weight is 372.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Preparation of 4-bromophenylamine and 2-methylquinazolin-4-ol.
- Coupling Reaction : The two components are reacted using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Purification : The crude product is purified through recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that compounds containing the quinazoline scaffold exhibit diverse pharmacological effects, including antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Escherichia coli.
- Fungal species : Candida albicans.
In vitro studies using the turbidimetric method have confirmed these findings, highlighting the compound's potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. In studies involving human breast adenocarcinoma cell lines (e.g., MCF7), the compound exhibited cytotoxic effects, suggesting its role in inhibiting cancer cell proliferation. The mechanism appears to involve modulation of signaling pathways related to apoptosis and inflammation .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, including:
- Enzymes : Inhibition of enzymes involved in cancer cell proliferation or inflammation.
- Receptors : Interaction with receptors that mediate cellular responses.
Molecular docking studies have provided insights into the binding modes of the compound with target proteins, suggesting a rational approach for drug design .
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparative analysis with similar compounds can be useful. The following table summarizes key findings from studies on related quinazoline derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | Key Findings |
---|---|---|---|
This compound | Significant against Gram-positive bacteria | Effective against MCF7 cells | Exhibits potential for further development |
N-(3-bromophenyl)-2-chloroacetamide | Moderate | Low | Less effective compared to brominated analogs |
N-(2-chlorophenyl)-2-chloroacetamide | High | Moderate | Effective against MRSA and other pathogens |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. Results indicated effective inhibition against MRSA and E. coli, supporting its potential use in treating resistant infections . -
Anticancer Screening :
In vitro assays demonstrated that the compound significantly reduced cell viability in MCF7 cells, suggesting its potential as a lead compound for developing new anticancer therapies .
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds containing quinazoline structures exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide possess significant inhibitory effects against various bacterial strains, including Proteus vulgaris and Bacillus subtilis. These compounds have demonstrated zones of inhibition comparable to established antibiotics, suggesting their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent studies. In vitro experiments have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways, supported by molecular docking studies that indicate strong binding affinity to targets associated with cancer progression .
Anti-inflammatory Effects
Preliminary data suggest that this compound may also possess anti-inflammatory properties. Research has indicated its ability to modulate cytokine levels in experimental models, potentially reducing pro-inflammatory cytokines and offering therapeutic benefits in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of quinazoline derivatives, including this compound:
- Anticancer Activity : A study demonstrated the compound's ability to induce apoptosis in cancer cells through specific signaling pathways, indicating its potential as a therapeutic agent .
- Anti-inflammatory Research : Another investigation reported significant reductions in inflammation markers in animal models treated with the compound, suggesting efficacy comparable to standard anti-inflammatory drugs .
- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against bacterial strains, reinforcing its potential use in developing new antimicrobial therapies .
特性
IUPAC Name |
N-(4-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-19-15-5-3-2-4-14(15)17(20-11)23-10-16(22)21-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGQPYZPNNRJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。